3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-10-20-21-14(24-10)11-5-4-8-22(9-11)15(23)12-6-2-3-7-13(12)16(17,18)19/h2-3,6-7,11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNCDCMGISAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Piperidine: The final step might involve coupling the thiadiazole and benzoyl groups with piperidine under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities, making it of interest in drug discovery.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Compounds with thiadiazole and piperidine moieties have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Industrially, the compound might find applications in the development of new agrochemicals or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it might interact with the receptor’s binding site, altering its activity.
Comparison with Similar Compounds
Thiazolidin-4-One Derivatives with Thiadiazole Substituents
Several thiazolidin-4-one derivatives bearing the 5-methyl-1,3,4-thiadiazol-2-yl group have been synthesized and tested for anticancer activity. Key examples include:
- 2-(2-Nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3f) : IC₅₀ = 46.34 µmol L⁻¹ (MCF-7 cells)
- 2-(3-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3b) : IC₅₀ = 66.84 µmol L⁻¹
- 2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3c) : IC₅₀ = 60.71 µmol L⁻¹ .
Structural Differences and Implications :
- The target compound replaces the thiazolidin-4-one core with a piperidine ring , which may alter conformational flexibility and binding affinity.
| Compound | Core Structure | Key Substituents | IC₅₀ (µmol L⁻¹) |
|---|---|---|---|
| Target Compound | Piperidine | 2-(Trifluoromethyl)benzoyl | N/A* |
| 3f | Thiazolidin-4-one | 2-Nitrophenyl | 46.34 |
| 3b | Thiazolidin-4-one | 3-Fluorophenyl | 66.84 |
| 3c | Thiazolidin-4-one | 4-Chlorophenyl | 60.71 |
Piperidine-Based Thiadiazole Analogues
- 5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole (Compound 3): Exhibited moderate acetylcholinesterase (AChE) inhibitory activity, ~600-fold less potent than its pyridazine analogue . The ethyl-N-benzyl-piperidinyl chain mimics donepezil’s lipophilic side chain, critical for CNS penetration.
Comparison with Target Compound :
Fluorophenyl-Substituted Thiadiazole Derivatives
- BG12825 (3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine) :
Antioxidant Activity of Thiadiazole Derivatives
- 2-Phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3s): Demonstrated potent antioxidant activity (IC₅₀ = 10.32 µmol L⁻¹ for O₂•⁻ scavenging), outperforming standard DPPH (IC₅₀ = 161.93 µmol L⁻¹) .
Biological Activity
The compound 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a novel synthetic derivative that has garnered attention in pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring substituted with a thiadiazole moiety and a trifluoromethylbenzoyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiadiazole ring is known for its ability to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially influencing enzyme activity or receptor binding. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways.
| Activity | Pathogen | Mechanism |
|---|---|---|
| Antibacterial | E. coli | Inhibition of cell wall synthesis |
| Antifungal | C. albicans | Disruption of membrane integrity |
Anticancer Properties
In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia). The mechanisms include the depletion of mitochondrial potential and the activation of caspases leading to programmed cell death.
Case Study: K562 Cell Line
- Concentration Tested : 10 µM
- Effect : Induction of apoptosis observed via flow cytometry.
- Key Findings : Compounds exhibited a bell-shaped dose-response curve, indicating varying mechanisms at different concentrations.
Toxicity Profile
While the compound shows promising biological activity, it is essential to evaluate its toxicity. Preliminary assessments suggest that the compound has a moderate toxicity profile, with specific attention required for its effects on normal human cells.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral) | 300 mg/kg |
| Skin Irritation | Mild |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
